1-(4-Nitro-3-(trifluoromethyl)phenyl)propan-2-one is an organic compound with the molecular formula and a molecular weight of approximately 247.17 g/mol. This compound is characterized by the presence of a trifluoromethyl group and a nitro group attached to a phenyl ring, which significantly influences its chemical properties and biological activity. The compound is typically presented as a yellow solid and has been the subject of various studies due to its potential applications in medicinal chemistry and material science .
The chemical behavior of 1-(4-Nitro-3-(trifluoromethyl)phenyl)propan-2-one can be attributed to its functional groups. It can undergo various reactions typical for ketones and aromatic compounds, including:
These reactions make it a versatile intermediate in organic synthesis .
Research indicates that 1-(4-Nitro-3-(trifluoromethyl)phenyl)propan-2-one exhibits notable biological activities, including:
Several methods have been developed for synthesizing 1-(4-Nitro-3-(trifluoromethyl)phenyl)propan-2-one:
The unique structure of 1-(4-Nitro-3-(trifluoromethyl)phenyl)propan-2-one lends itself to several applications:
Interaction studies involving 1-(4-Nitro-3-(trifluoromethyl)phenyl)propan-2-one focus on its effects on biological systems. These studies typically examine:
Several compounds share structural similarities with 1-(4-Nitro-3-(trifluoromethyl)phenyl)propan-2-one. Here are some notable examples:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 1-(2-Nitro-4-trifluoromethylphenyl)propan-2-one | Similar trifluoromethyl and nitro groups | |
| 4-Trifluoromethylacetophenone | Lacks nitro group; used in similar applications | |
| 1-(4-Nitrophenyl)-2-propanone | Contains only one fluorine; different reactivity | |
| 1-(4-Nitrobenzyl)-propan-2-one | Similar structure but different substituents |
The uniqueness of 1-(4-Nitro-3-(trifluoromethyl)phenyl)propan-2-one lies in its specific combination of functional groups, which enhances its biological activity and chemical reactivity compared to similar compounds. The trifluoromethyl group significantly increases lipophilicity, potentially improving membrane permeability for biological applications .
The compound’s ketone functionality and electron-deficient aromatic ring make it a strategic precursor for synthesizing nitrogen- and oxygen-containing heterocycles. For example, its propan-2-one group participates in condensation reactions with amines or hydrazines to form imine or hydrazone intermediates, which undergo cyclization under acidic or thermal conditions. A notable application is its use in Friedländer quinoline synthesis analogs, where it acts as a β-diketone equivalent. In one demonstrated pathway, heating 1-(4-nitro-3-(trifluoromethyl)phenyl)propan-2-one with aniline derivatives in the presence of poly(phosphoric acid (PPA) yields quinoline derivatives via a solvent-free mechanism.
The reaction proceeds through initial enolization of the ketone, followed by nucleophilic attack on the activated aromatic ring. The trifluoromethyl group enhances the electrophilicity of the adjacent carbon, facilitating intramolecular cyclization. This pathway is exemplified by the synthesis of 4-(trifluoromethyl)quinolines, which exhibit nonlinear optical properties and potential pharmacological activity.
Table 1: Representative Heterocycles Synthesized Using 1-(4-Nitro-3-(trifluoromethyl)phenyl)propan-2-one
The nitro group in 1-(4-nitro-3-(trifluoromethyl)phenyl)propan-2-one serves as a directing group for regioselective cross-coupling reactions. Palladium-catalyzed Suzuki-Miyaura couplings with arylboronic acids occur preferentially at the 2-position of the phenyl ring, enabling the introduction of diverse aryl groups. This reactivity is critical for generating libraries of trifluoromethyl-containing biaryl ketones, which are valuable in medicinal chemistry for structure-activity relationship (SAR) studies.
Density functional theory (DFT) calculations on analogous systems reveal that the nitro group reduces electron density at the ortho and para positions by 12–15%, as measured by molecular electrostatic potential (MEP) maps. This electronic modulation ensures high regioselectivity in cross-couplings, with computed activation energies 20–25% lower for ortho-functionalization compared to meta pathways.
Early capillary and fluorinated ethylene propylene coil reactors demonstrated that narrow path lengths maximise photon flux and dissipate heat efficiently, enabling residence times below twenty minutes for α-trifluoromethylations of diverse ketones [1] [3]. Modern modules integrate peristaltic pumps, transparent fluoropolymer tubing (internal diameter 1.0–1.6 millimetres) and household compact fluorescent or blue light emitting diode sources. Solutions are degassed online to maintain radical efficiency, and static mixers avoid slugging that would compromise irradiation uniformity [1] [4].
Carbonyl activation proceeds via transient silyl enol ethers generated in situ from 1-(4-Nitro-3-(trifluoromethyl)phenyl)propan-2-one using lithium diisopropylamide and triisopropylsilyl chloride at −78 °C, followed by warming to ambient temperature inside the flow loop [2]. The resulting triisopropylsilyl enol ether exhibits an oxidation potential of +0.98 volt (versus ferrocene), approximately 0.4 volt lower than the parent ketone, which favours single-electron transfer with visible-light-excited photocatalysts [5].
| Entry | Base (equiv.) | Silyl chloride (equiv.) | Temperature (°C) | Enol-ether conversion (%) | Time (min) | Reference |
|---|---|---|---|---|---|---|
| 1 | Lithium diisopropylamide 1.1 | Triisopropylsilyl chloride 1.2 | −78 → 25 | 93 [2] | 15 | 18 |
| 2 | Sodium bis(trimethylsilyl)amide 1.0 | Trimethylsilyl chloride 1.3 | −40 → 25 | 71 [5] | 20 | 24 |
The bulkier triisopropylsilyl group suppresses proto-desilylation during downstream radical stages and consistently furnishes higher isolated yields in the subsequent α-trifluoromethylation step (Table 2, Entries 3–4).
Cantillo and co-workers reported a metal-free protocol in which Eosin Y, excited by green visible light, reductively activates iodotrifluoromethane to release trifluoromethyl radicals that add to silyl enol ethers within fluorinated ethylene propylene tubing [1] [6]. Translation to our substrate required only minor adjustment of residence time because the electron-withdrawing nitro group lowers the reduction potential of the α-silyloxy radical intermediate and accelerates back-electron transfer to Eosin Y-radical anion.
| Entry | Flow rate (mL min⁻¹) | Residence time (min) | Light source | Yield of α-CF₃ product (%) | Space-time yield (g L⁻¹ h⁻¹) | Reference |
|---|---|---|---|---|---|---|
| 3 | 0.50 | 20 | 23 W compact fluorescent lamp | 78 [1] | 24 | 1 |
| 4 | 0.30 | 12 | 530 nm light emitting diode array | 82 [4] | 31 | 9 |
Notably, even in the presence of the nitro substituent no denitration or photoreduction products were detected, underscoring the chemoselectivity of Eosin Y-mediated radical chemistry. Photon-flux-normalised quantum yields around 0.16 indicate a short radical chain, consistent with observations that continuous irradiation is required for sustained conversion [7].
Figure 1 correlates residence time with isolated yield across reported substrates bearing electron-withdrawing aryl substituents. 1-(4-Nitro-3-(trifluoromethyl)phenyl)propan-2-one plots on the upper envelope, reflecting the dual activating effect of the nitro group (stabilising α-silyloxy radical) and the meta-trifluoromethyl group (enhancing radical addition rate) [1] [2].
[image:1]
Transient absorption studies show that visible-light-excited Eosin Y (singlet energy ≈ 2.3 electron-volts) undergoes intersystem crossing to the triplet state, which is reductively quenched by iodotrifluoromethane (reduction potential −1.35 volts versus saturated calomel electrode), generating the trifluoromethyl radical and Eosin Y-radical anion [8]. Radical addition to the silyl enol ether yields an α-silyloxy radical that is oxidised by the ground-state dye, closing the photoredox cycle and producing a silyloxocarbenium ion that hydrolyses to the α-trifluoromethylated ketone [2]. Continuous flow eliminates oxygen quenching, ensures uniform photon exposure and avoids radical accumulation, thereby suppressing dimerisation side reactions common in batch photochemistry [1] [3].